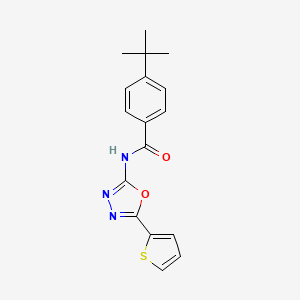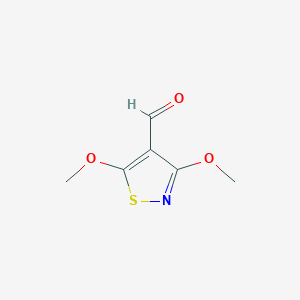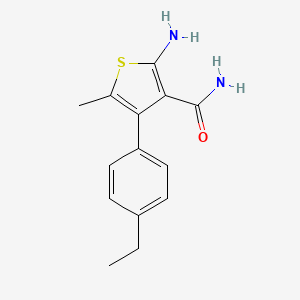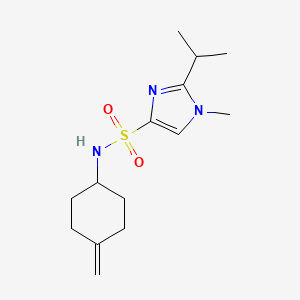
4-tert-butyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Design and Synthesis : A series of derivatives including "4-tert-butyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide" have been designed and synthesized, exhibiting moderate to excellent anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents. The synthesis process often involves nucleophilic substitutions and radical reactions to introduce specific functional groups, enhancing their biological activity (Ravinaik et al., 2021; Jasch et al., 2012).
Physical and Chemical Characterization : The physical and chemical properties of these compounds, such as thermal stability, fluorescence, and electrochemical behavior, have been extensively studied. For instance, studies on ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol show that these compounds are noncrystalline, readily soluble in various solvents, and exhibit high thermal stability (Hsiao et al., 2000).
Applications in Organic Electronics and Photophysics
Organic Light-Emitting Diodes (OLEDs) : Compounds containing the "this compound" scaffold have been utilized as hole-blocking materials in OLEDs. Their synthesis, crystal structure, and device performance have been evaluated, demonstrating their utility in improving the efficiency of OLEDs (Wang et al., 2001).
Photophysics and Fluorescence : Some derivatives exhibit aggregation-induced emission enhancement (AIEE) due to restricted intramolecular motion, making them suitable for applications in sensing and imaging (Qian et al., 2007).
Potential Medical Applications
Anticancer Activity : The synthesized derivatives have shown promising anticancer activities against a range of cancer cell lines, indicating their potential as novel anticancer agents. Their activities have been attributed to specific structural features and the presence of the 1,3,4-oxadiazole moiety (Ravinaik et al., 2021).
Antimicrobial and Nematocidal Activities : Certain derivatives have been evaluated for antimicrobial and nematocidal activities, revealing their potential as agents in agricultural applications (Kumara et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-tert-butyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-17(2,3)12-8-6-11(7-9-12)14(21)18-16-20-19-15(22-16)13-5-4-10-23-13/h4-10H,1-3H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFZBMDYEHHAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2521176.png)
![N-(2-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2521179.png)

![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2521182.png)

![N-(3-fluorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2521185.png)
![4-(7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine](/img/structure/B2521186.png)

![1-(9-Chloro-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2521190.png)


![(2-Fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2521196.png)
![6-[5-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2521197.png)
